molecular formula C29H38N4O3 B1673005 JNJ-26076713 CAS No. 669076-03-3

JNJ-26076713

Cat. No.: B1673005
CAS No.: 669076-03-3
M. Wt: 490.6 g/mol
InChI Key: AJVBWPQQXWRZHQ-BJKOFHAPSA-N
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Description

JNJ-26076713 is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-26076713 typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline core, followed by the introduction of the propanoic acid side chain and the tetrahydro-naphthyridine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinepropanoic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Quinolinepropanoic acid derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.

Biology

Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery.

Medicine

In medicine, 3-Quinolinepropanoic acid derivatives are explored for their therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders. Their diverse biological activities make them promising candidates for drug development.

Industry

Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility and functional properties make them valuable in various applications.

Mechanism of Action

The mechanism of action of 3-Quinolinepropanoic acid derivatives involves their interaction with specific molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as quinolinecarboxylic acids, quinolineamides, and quinolinealkylamines. These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness

What sets 3-Quinolinepropanoic acid derivatives apart is their specific combination of functional groups and stereochemistry, which can result in unique biological activities and therapeutic potential. Their ability to interact with multiple molecular targets makes them versatile and valuable in scientific research.

Conclusion

JNJ-26076713 is a complex and versatile compound with significant potential in various fields of science and industry. Further research and development are needed to fully explore its capabilities and applications.

Properties

CAS No.

669076-03-3

Molecular Formula

C29H38N4O3

Molecular Weight

490.6 g/mol

IUPAC Name

(3S)-4-[1-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoyl]piperidin-4-yl]-3-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]butanoic acid

InChI

InChI=1S/C29H38N4O3/c34-27(10-9-25-8-7-21-5-3-13-30-29(21)32-25)33-14-11-20(12-15-33)16-23(18-28(35)36)24-17-22-4-1-2-6-26(22)31-19-24/h1-2,4,6-8,20,23-24,31H,3,5,9-19H2,(H,30,32)(H,35,36)/t23-,24+/m0/s1

InChI Key

AJVBWPQQXWRZHQ-BJKOFHAPSA-N

SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)CC(CC(=O)O)C4CC5=CC=CC=C5NC4

Isomeric SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)C[C@@H](CC(=O)O)[C@@H]4CC5=CC=CC=C5NC4

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)CC(CC(=O)O)C4CC5=CC=CC=C5NC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3,S,beta,S)-1,2,3,4-tetrahydro-beta-((1-(1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl)-4-piperidinyl)methyl)-3-quinolinepropanoic acid
JNJ-26076713

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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